This compound can function as an organocatalyst for Michael addition reactions, a fundamental tool for creating carbon-carbon bonds. Studies have shown its effectiveness in promoting the addition of nucleophiles, particularly cyclic ketones, to electron-deficient alkenes. This research suggests its utility in the synthesis of various complex molecules. [Source: Scientific Laboratory Supplies ]
The chiral nature of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate makes it a valuable chiral auxiliary. Chiral auxiliaries are temporary attachments to a molecule that induce chirality during a reaction. This compound, when attached to a ketone precursor, can influence the formation of a specific stereoisomer (enantiomer) of the final ketone product. Following the reaction, the auxiliary can be removed to obtain the desired chiral ketone. Research explores its potential as a versatile tool for the preparation of various enantiopure ketones. [Source: Ark Pharm ]
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate is a chemical compound characterized by its unique molecular structure and properties. It has a molecular formula of C17H22N2O3 and a molecular weight of approximately 302.37 g/mol. This compound features a benzyl group attached to a pyrrolidine ring, which is further substituted with a carbonyl group, making it an interesting target for various chemical and biological applications.
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate exhibits notable biological activities:
The synthesis of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate can be achieved through several methods:
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate has various applications:
Interaction studies involving Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate focus on its binding affinities with various biological targets:
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl) | Contains a pyrrolidine ring and carbonyl group | Lacks the additional carboxylic acid functionality |
N-Boc-L-proline | Protected proline derivative | More stable under certain conditions due to Boc group |
Pyrrolidine-2-carboxylic acid | Simple carboxylic acid derivative | Lacks benzyl substitution, affecting solubility |
Benzoyl-L-proline | Benzoyl group instead of benzyl | Different electronic properties due to benzoyl group |
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate stands out due to its dual pyrrolidine structure coupled with both benzyl and carbonyl functionalities, which may enhance its biological activity compared to simpler derivatives.
Irritant